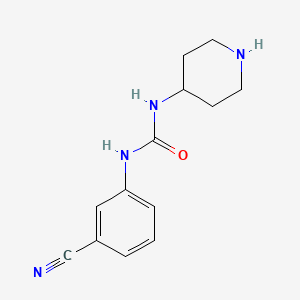![molecular formula C16H19NO4 B7541295 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid, also known as OPC-31260, is a synthetic compound that belongs to the family of indole derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid is not fully understood. However, it has been suggested that it may act as a partial agonist at the benzodiazepine site of the GABA-A receptor. It may also modulate the activity of the glutamate receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid in lab experiments is its specificity for the benzodiazepine site of the GABA-A receptor. This allows researchers to study the effects of partial agonists at this site in a more targeted manner. However, one limitation of using 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid is its relatively low potency compared to other benzodiazepine site ligands.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid. One area of interest is its potential use in the treatment of cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid and its effects on neuronal function.
Synthesemethoden
The synthesis of 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid involves a series of chemical reactions that start with the conversion of 2,3-dihydroindole into the corresponding acid chloride. The acid chloride is then reacted with oxolane-2-carboxylic acid and triethylamine to form the intermediate compound. The intermediate compound is further reacted with 3-(dimethylamino)propanoic acid to yield 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[3-(oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(6-4-13-2-1-9-21-13)17-8-7-11-10-12(16(19)20)3-5-14(11)17/h3,5,10,13H,1-2,4,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBHLECFLBMZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)N2CCC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)


![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)